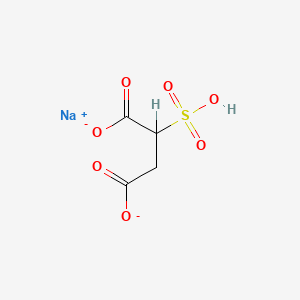

Sulphosuccinic acid, sodium salt

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

20526-58-3 |

|---|---|

Molecular Formula |

C4H5NaO7S |

Molecular Weight |

220.14 g/mol |

IUPAC Name |

sodium;1,4-dihydroxy-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C4H6O7S.Na/c5-3(6)1-2(4(7)8)12(9,10)11;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);/q;+1/p-1 |

InChI Key |

WQQPDTLGLVLNOH-UHFFFAOYSA-M |

SMILES |

C(C(C(=O)[O-])S(=O)(=O)O)C(=O)[O-].[Na+] |

Canonical SMILES |

C(C(C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+] |

Other CAS No. |

20526-58-3 |

physical_description |

Liquid |

Pictograms |

Irritant |

Related CAS |

29454-16-8 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profile of Sulphosuccinic Acid, Sodium Salts: A Technical Guide

Executive Summary & Chemical Identity[1]

Sulphosuccinic acid, sodium salt (typically referring to Disodium Sulfosuccinate ) represents a critical class of anionic functional molecules serving as both hydrophilic building blocks and, upon derivatization, as potent amphiphilic surfactants.[1] In drug development, it is imperative to distinguish between the unesterified precursor (used as a hydrotrope, chelant, or polymerization intermediate) and its alkyl ester derivatives (such as Dioctyl Sodium Sulfosuccinate/Docusate), which are ubiquitous pharmaceutical excipients.[1]

This guide focuses on the physicochemical core of the sulfosuccinate moiety, while explicitly mapping its transformation into surface-active agents.

Chemical Identity Table[3]

| Parameter | Disodium Sulfosuccinate (Unesterified) | Dioctyl Sodium Sulfosuccinate (Docusate) |

| CAS Number | 14933-03-0 (Disodium), 29454-16-8 (Monosodium) | 577-11-7 |

| Molecular Formula | ||

| Molecular Weight | 242.11 g/mol | 444.55 g/mol |

| IUPAC Name | Disodium 2-sulfobutanedioate | Sodium 1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |

| Primary Function | Hydrotrope, Chelation, Intermediate | Anionic Surfactant, Wetting Agent, Laxative |

| Solubility Profile | Highly Water Soluble (>50% w/w) | Amphiphilic (Water dispersible, Soluble in organic solvents) |

Physicochemical Properties[1][3][4][5][6][7][8][9]

The physicochemical behavior of sulfosuccinic acid salts is dominated by the interplay between the strongly acidic sulfonic group (

Acid-Base Profile (pKa & Ionization)

The unesterified sulfosuccinic acid is a tri-functional acid. The sodium salts retain the ionization characteristics of the underlying acid:

-

Sulfonic Group (

) : -

Carboxylic Groups (

) :-

-Carboxyl (adjacent to sulfonate):

-

-Carboxyl (distal):

-

-Carboxyl (adjacent to sulfonate):

Implication for Formulations : In aqueous solutions pH > 5.5, the molecule exists predominantly as a tri-anion (if fully neutralized) or di-anion (if disodium salt), exhibiting strong chelating potential for divalent cations (

Solubility & Hygroscopicity

-

Water Solubility : The unesterified disodium salt is extremely soluble in water due to its high charge density and small molecular volume. It acts as a hydrotrope , capable of increasing the solubility of sparingly soluble organic compounds in aqueous systems by disrupting water structure, distinct from micellar solubilization.[1]

-

Organic Solubility : Insoluble in non-polar solvents (hexane, ether). Sparingly soluble in lower alcohols (ethanol, methanol) unless water is present.

-

Hygroscopicity : The solid salt is significantly hygroscopic.[3] It requires storage in tightly sealed containers to prevent deliquescence, which can lead to hydrolysis over time.

Stability & Hydrolysis[11]

-

Unesterified Salt : High thermal stability. The C-S bond is robust.

-

Ester Derivatives (Docusate) : Susceptible to hydrolysis at extreme pH.[3]

-

Acidic pH (< 3): Hydrolysis of ester linkages yields free fatty alcohols and sulfosuccinic acid.

-

Alkaline pH (> 10): Saponification occurs rapidly.

-

Optimal Stability Window: pH 5.0 – 7.0 is critical for liquid formulations containing sulfosuccinate esters.

-

Synthesis & Manufacturing Pathways

The synthesis of sulfosuccinates hinges on the Michael addition of a bisulfite ion across the double bond of a maleic acid derivative. The sequence of esterification determines the final product identity.

Synthesis Workflow Diagram

Caption: Divergent synthesis pathways. Product A is the unesterified salt (hydrotrope). Product C is the surfactant (Docusate).

Mechanistic Insight

The reaction is a nucleophilic attack of the sulfite sulfur atom on the electron-deficient carbon of the maleate double bond.

-

Stereochemistry : The addition is typically trans, but the resulting sulfosuccinate has a chiral center. Commercial products are racemic mixtures.

-

Kinetics : The reaction is faster with maleic esters than with maleic acid salts due to the higher electron deficiency of the esterified alkene.

Analytical Characterization

Characterizing sulfosuccinic acid salts requires distinguishing between the free acid, the salt, and potential ester impurities.[1]

High-Performance Liquid Chromatography (HPLC)

Standard reverse-phase C18 columns often fail to retain the highly polar unesterified salt.

-

Column Selection : HILIC (Hydrophilic Interaction Liquid Chromatography) or Mixed-Mode Anion Exchange columns (e.g., Primesep B4 or equivalent) are required.

-

Mobile Phase : Acetonitrile/Water gradient with Ammonium Acetate buffer (pH 4-5).

-

Detection :

-

ELSD/CAD : Preferred due to weak UV chromophore (only carboxyl/sulfonate end absorption <210 nm).

-

UV : 210 nm (low sensitivity, subject to interference).

-

Titration Methods

-

Hyamine Titration : Standard for anionic surfactants (Docusate), but not suitable for the unesterified short-chain salt due to lack of lipophilicity for the ion-pair extraction.

-

Acid-Base Titration : Potentiometric titration with NaOH can distinguish the two carboxylic protons if the sulfonic group is pre-neutralized.

Analytical Workflow Diagram

Caption: Decision tree for analytical method selection based on the specific sulfosuccinate derivative.

Applications in Drug Development

Unesterified Salt (Disodium Sulfosuccinate)

-

Hydrotropy : Used to increase the aqueous solubility of small molecule APIs without forming micelles. It interferes with the water lattice, lowering the energy penalty for hydrophobic cavity formation.

-

Polymer Synthesis : Acts as a particle size controller in emulsion polymerization of latex-based drug delivery systems.

Dialkyl Ester (Docusate Sodium)

-

Permeability Enhancer : Docusate acts as an intestinal permeation enhancer by transiently opening tight junctions, improving oral bioavailability of BCS Class III/IV drugs.

-

Wetting Agent : Critical in solid oral dosage forms to facilitate water ingress into hydrophobic matrices, aiding disintegration and dissolution.

-

Solubility :

dissolves in

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12905177: Disodium sulfosuccinate. PubChem. Available at: [Link]

-

SIELC Technologies. HPLC Separation of Sodium, Dioctyl Sulfosuccinic Acid, and Sulfosuccinic Acid. SIELC Application Notes. Available at: [Link]

Sources

Synthesis protocol for Sulphosuccinic acid, sodium salt.

Focus: Dioctyl Sodium Sulfosuccinate (Docusate Sodium)

Content Type: Technical Whitepaper & Protocol Guide Audience: Pharmaceutical Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity

In the context of drug development, "Sulphosuccinic acid, sodium salt" most frequently refers to its dialkyl ester derivatives, specifically Dioctyl Sodium Sulfosuccinate (Docusate Sodium) . While the unesterified disodium sulfosuccinate (CAS 127-39-9) exists, Docusate Sodium (CAS 577-11-7) is the critical pharmaceutical excipient used as a surfactant, wetting agent, and stool softener.

This guide details the synthesis of Docusate Sodium via the Maleic Anhydride route , widely regarded as the industry standard for high-purity pharmaceutical applications. The protocol emphasizes the control of Critical Process Parameters (CPPs) to minimize hydrolysis byproducts and ensure USP/EP compliance.

Target Molecule:

Reaction Mechanism & Chemical Logic

The synthesis is a two-stage process utilizing Maleic Anhydride as the scaffold.

-

Bis-Esterification: Maleic anhydride reacts with 2-ethylhexanol to form the diester (Di(2-ethylhexyl) maleate).[5] This step requires acid catalysis and water removal to drive the equilibrium forward.[5]

-

Sulfonation (Michael Addition): The maleate diester, possessing an electron-deficient

-unsaturated double bond, undergoes a nucleophilic attack by the bisulfite ion (

Reaction Pathway Diagram

Caption: Two-step synthesis pathway from Maleic Anhydride to Docusate Sodium, highlighting the critical intermediate and control points.

Detailed Synthesis Protocol

Scale: Laboratory Bench (100g basis) Safety Note: Maleic anhydride is a respiratory sensitizer.[5] Sodium bisulfite releases SO2 gas in acidic conditions.[5] Work in a fume hood.

Phase 1: Preparation of Di(2-ethylhexyl) Maleate

This step creates the hydrophobic "tail" of the surfactant.

Reagents:

-

Maleic Anhydride: 98.1 g (1.0 mol)

-

2-Ethylhexanol: 273.5 g (2.1 mol) [5% molar excess to drive completion]

-

Catalyst: p-Toluenesulfonic acid (p-TSA), 1.0 g

-

Solvent (Azeotropic): Toluene or Xylene (100 mL)

Procedure:

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap (with condenser), and nitrogen inlet.

-

Charging: Charge Maleic Anhydride, 2-Ethylhexanol, p-TSA, and Toluene.

-

Reflux: Heat the mixture to reflux (approx. 120–140°C). Water will begin to collect in the Dean-Stark trap.[5]

-

Monitoring: Continue reflux until the theoretical amount of water (~18 mL) is collected. Monitor Acid Value (AV).[5] The reaction is complete when AV < 2 mg KOH/g.[5]

-

Workup:

-

Cool to 90°C.

-

Neutralize catalyst with a stoichiometric amount of Sodium Carbonate (aq).[5]

-

Vacuum strip the Toluene and excess 2-Ethylhexanol (10 mmHg, 100°C).

-

Yield: ~330 g of clear, slightly viscous liquid (Di(2-ethylhexyl) maleate).

-

Phase 2: Sulfonation to Docusate Sodium

This step introduces the hydrophilic sulfonate head group.[5]

Reagents:

-

Di(2-ethylhexyl) Maleate (from Phase 1): 340.5 g (1.0 mol)

-

Sodium Bisulfite (NaHSO3): 109.3 g (1.05 mol)

-

Solvent System: Water (200 mL) + Ethanol (100 mL) [Ethanol acts as a cosolvent to miscibilize the organic ester]

-

pH Buffer: NaOH or Na2CO3 (to adjust pH)

Procedure:

-

Dissolution: In a reactor, dissolve Sodium Bisulfite in Water. Adjust pH to 6.0–6.5 using dilute NaOH. Critical: pH < 5 risks SO2 release; pH > 8 risks ester hydrolysis.

-

Addition: Add Ethanol, followed by the Di(2-ethylhexyl) Maleate.[5] The mixture will be biphasic initially.[5]

-

Reaction: Heat to 80–85°C with vigorous agitation. The mixture will eventually become homogenous (clear) as the surfactant forms and emulsifies the system.

-

Kinetics: Reflux for 4–6 hours.

-

Endpoint: Monitor bisulfite consumption via Iodometric titration. Reaction is complete when residual bisulfite is < 0.5%.[5]

-

Purification (USP Grade):

-

Phase Separation: If a distinct oily layer remains, the reaction is incomplete. If clear, proceed.

-

Washing: Wash the solution with saline water to remove inorganic salts (sulfites/sulfates).[5]

-

Drying: Evaporate the water/ethanol solvent system under vacuum (rotary evaporator) at 70°C.

-

Critical Process Parameters (CPP)

To ensure "Self-Validating" quality, strictly adhere to these parameters.

| Parameter | Target Range | Scientific Rationale |

| Esterification Temp | 135–145°C | Sufficient to drive azeotropic removal of water; >150°C risks isomerization to fumarate (which sulfonates poorly). |

| Sulfonation pH | 5.5 – 7.0 | < 5.5: Bisulfite converts to SO2 gas (loss of reagent).[5] > 7.5: Ester bonds hydrolyze, yielding alcohol + sulfosuccinic acid (impurity).[5] |

| Cosolvent Ratio | 30-50% EtOH | Maleate ester is hydrophobic; bisulfite is hydrophilic.[5] Ethanol reduces interfacial tension to allow micellar reaction kinetics.[5] |

| Residual Bisulfite | < 0.5% | High residual bisulfite causes instability and oxidation in the final drug formulation.[5] |

Characterization & Quality Control

The identity and purity must be validated using orthogonal methods.

A. Infrared Spectroscopy (FT-IR)[5][6]

-

Ester Carbonyl: Strong band at 1730–1740 cm⁻¹ .[5]

-

Sulfonate Group: Characteristic bands at 1200–1250 cm⁻¹ (asymmetric stretch) and 1040–1050 cm⁻¹ (symmetric stretch).[5]

-

Absence of OH: No broad peak at 3400 cm⁻¹ (confirms complete esterification).[5]

B. Assay (Two-Phase Titration)

Standard USP/EP method for anionic surfactants.[5]

-

Titrant: Hyamine 1622 or Tetrabutylammonium Iodide (0.004 M).[5]

-

Indicator: Methylene Blue (or Bromophenol Blue).[5]

-

Method: Titrate in a Water/Chloroform biphasic system.[5] The endpoint is the transfer of the colored complex from the water layer to the chloroform layer.

C. NMR Spectroscopy (1H-NMR in CDCl3)

- 0.9 ppm: Methyl groups of the ethylhexyl chain.[5]

- 1.3 ppm: Methylene backbone of the alkyl chain.[5]

-

3.0–3.2 ppm: Multiplet for the

-

4.0–4.1 ppm: Multiplet for the

References

-

BenchChem. (2025).[5][6] The Evolution of Sulfosuccinate Surfactants: A Technical Deep Dive. Retrieved from 7

-

FAO/JECFA. (2000).[5] Dioctyl Sodium Sulfosuccinate: Specifications and Purity. Combined Compendium of Food Additive Specifications. Retrieved from 1

-

Ataman Chemicals. Sodium Dioctyl Sulfosuccinate Technical Data Sheet. Retrieved from

-

ChemicalBook. (2024).[5] Dioctyl Sulfosuccinate Sodium Salt NMR Spectrum and Properties. Retrieved from 4[4][8]

-

Google Patents. (2018).[5] Method for producing sulfosuccinic acid and use thereof (WO2018158334A1).[5] Retrieved from 9

Sources

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. Dioctyl sodium sulfosuccinate - Chromatography Forum [chromforum.org]

- 4. Dioctyl sulfosuccinate sodium salt(577-11-7) 1H NMR spectrum [chemicalbook.com]

- 5. journals.uc.edu [journals.uc.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sodium methanesulfinate(20277-69-4) 1H NMR [m.chemicalbook.com]

- 9. WO2018158334A1 - Method for producing sulfosuccinic acid and use of sulfosuccinic acid - Google Patents [patents.google.com]

Technical Guide: Safety, Handling, and Application of Sulphosuccinic Acid, Sodium Salt (Docusate Sodium)

[1]

Executive Summary

Compound Identity: In the context of pharmaceutical development and biochemical research, "Sulphosuccinic acid, sodium salt" predominantly refers to its dialkyl ester derivative, Dioctyl Sodium Sulfosuccinate (also known as Docusate Sodium or Aerosol OT ).[1][2][3][4][5][6] While the unesterified monosodium salt exists (CAS 29454-16-8), the functional surfactant driving drug delivery and solubilization workflows is the dioctyl ester (CAS 577-11-7).[1]

Operational Context: This compound is a potent anionic surfactant. Its utility stems from its ability to form reverse micelles and lower surface tension significantly. However, this same mechanism presents its primary biological hazard: non-specific membrane disruption and protein denaturation.[1] This guide details the physicochemical profile, toxicological mechanisms, and a validated protocol for reverse micelle preparation, prioritizing researcher safety and data integrity.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][4][8][9]

Understanding the physical limitations of Docusate Sodium is critical for experimental reproducibility. Its hygroscopic nature is the most common cause of concentration errors in stock solution preparation.

Table 1: Physicochemical Specifications

| Property | Specification | Operational Note |

| Primary Name | Dioctyl Sodium Sulfosuccinate (DSS) | Common trade name: Aerosol OT (AOT) |

| CAS Number | 577-11-7 | Verify against CAS 29454-16-8 (Monosodium salt) to ensure correct reagent.[1] |

| Molecular Weight | 444.56 g/mol | |

| Physical Form | White, waxy, plastic solid | Often supplied as flakes or pellets.[1][2][6] |

| Solubility | Water: ~15 g/L (Slow); Organic: Soluble | High solubility in lipids/oils makes it ideal for reverse micelles. |

| CMC (Critical Micelle Conc.) | ~0.11% w/v (approx.[7] 2.5 mM) | Crucial: At concentrations >CMC, free monomer concentration plateaus. |

| Hygroscopicity | High | Absorbs atmospheric moisture rapidly, altering effective mass. |

| Stability | pH 1.0 – 10.0 | Hydrolyzes rapidly at pH >10 (saponification) or pH <1.[1][7] |

Part 2: Toxicological Mechanisms & Hazard Analysis[1]

Mechanism of Action: Membrane Disruption

Docusate Sodium is not a specific toxin but a structural disruptor. Its amphiphilic nature allows it to intercalate into lipid bilayers. The anionic head group (sulfonate) remains at the interface, while the hydrophobic dioctyl tails penetrate the membrane core.[1]

Causality of Irritation:

-

Intercalation: DSS molecules insert into the cell membrane.

-

Curvature Stress: The bulky hydrophobic tail induces positive curvature stress.

-

Lysis: At sufficient concentrations, this stress overcomes membrane integrity, leading to pore formation and cell lysis. This is the mechanism behind its use as a laxative (water penetration) and its hazard profile (eye/skin damage).[1]

Visualization: Surfactant-Membrane Interaction

The following diagram illustrates the mechanism by which Docusate Sodium disrupts biological membranes.

Figure 1: Mechanistic pathway of Docusate Sodium-induced membrane disruption leading to tissue irritation.[1]

Part 3: Advanced Handling & Storage Protocols

The "Sticky Solid" Challenge: Docusate Sodium is waxy and tacky. Standard weighing papers often fail as the substance adheres to them, leading to mass errors.

Field-Proven Weighing Protocol:

-

Do not use weighing paper. Use a glass weighing boat or directly weigh into the preparation vessel if possible.

-

Static Control: The flakes can be static-charged. Use an anti-static gun if available.

-

Dissolution: DSS dissolves slowly in water due to the formation of a viscous gel layer on the solid surface (the "gel block" effect).

-

Correct Method: Add DSS to the vortex of rapidly stirring water.

-

Incorrect Method: Adding water to DSS powder results in a gummy mass that takes hours to dissolve.

-

Storage:

-

Store in a desiccator. If the solid becomes gummy/translucent, it has absorbed significant water.

-

Shelf Life: Hydrolysis is slow but inevitable. Re-test pH of stock solutions; a drop in pH indicates hydrolysis (release of sulfosuccinic acid).[1]

Part 4: Experimental Application

Protocol: Preparation of Reverse Micelles for Protein Encapsulation[1]

Context: In drug development, Docusate Sodium (AOT) is the "gold standard" for creating water-in-oil (w/o) microemulsions (reverse micelles) to solubilize hydrophilic proteins in organic solvents without denaturation.[1]

Safety Prerequisite:

-

Solvent: This protocol uses Isooctane (Flammable).[1] Perform in a fume hood.

-

PPE: Nitrile gloves (0.11 mm minimum), safety goggles, lab coat.[1]

Step-by-Step Methodology:

-

Preparation of Organic Phase (50 mM AOT):

-

Weigh 2.22 g of Docusate Sodium.

-

Dissolve in 100 mL of Isooctane (2,2,4-Trimethylpentane).

-

Note: Sonicate for 5 minutes to ensure complete dissolution. The solution must be optically clear.

-

-

Preparation of Aqueous Payload:

-

Injection Method (The "Wo" Parameter):

-

Formation:

-

Add the calculated volume of aqueous protein solution dropwise to the stirring organic AOT solution.

-

Observation: The mixture may turn cloudy briefly. Continue stirring until it returns to optical clarity .

-

Validation: If the solution remains cloudy, the water capacity of the micelles has been exceeded (phase separation).[1]

-

Visualization: Workflow Risk Assessment

The following flow illustrates the decision logic for safe handling during this protocol.

Figure 2: Operational risk assessment and handling workflow for Docusate Sodium.[1]

Part 5: Emergency Response & Waste Management[1]

First Aid:

-

Eye Contact (Critical): DSS causes serious eye damage (Category 1).[1] Rinse immediately with water for 15+ minutes.[8] Lift eyelids. Do not wait for pain to subside.

-

Skin Contact: Wash with soap and water.[8][9][10][11] If irritation persists (dermatitis), seek medical attention.[1]

-

Inhalation: Move to fresh air. If wheezing occurs (surfactant inhalation can cause pulmonary irritation), seek medical help.[1]

Waste Disposal:

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23673837, Docusate Sodium. PubChem. Available at: [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: Docusate Sodium. ECHA. Available at: [Link][1]

-

Food and Agriculture Organization (FAO). Dioctyl Sodium Sulfosuccinate (JECFA Food Additives Series). FAO. Available at: [Link][1]

-

Das, D. et al. (2012). The dependence of critical micelle concentration (cmc) of sodium dioctylsulfosuccinate (AOT) on the amount of ethylene glycol. Langmuir. Available at: [Link][1]

Sources

- 1. Docusate - Wikipedia [en.wikipedia.org]

- 2. Docusate Sodium - CD Formulation [formulationbio.com]

- 3. Studies on the mechanism of action of dioctyl sodium sulphosuccinate in the human jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. CA2707823C - A stable docusate pharmaceutical composition - Google Patents [patents.google.com]

- 6. fao.org [fao.org]

- 7. phexcom.com [phexcom.com]

- 8. corecheminc.com [corecheminc.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Mechanism of action of Sulphosuccinic acid, sodium salt as a surfactant.

An In-Depth Technical Guide for Pharmaceutical Development

Executive Summary

This guide details the physicochemical mechanism of action of Sulphosuccinic acid, 1,4-bis(2-ethylhexyl) ester, sodium salt , commonly known as Docusate Sodium or Aerosol OT (AOT) . Unlike linear alkylbenzene sulfonates, AOT possesses a unique "twin-tail" molecular architecture that fundamentally alters its thermodynamic behavior, allowing it to function as a versatile surfactant in both aqueous (normal micelles) and non-polar (reverse micelles) environments. This document analyzes its critical packing parameter (CPP), interfacial thermodynamics, and specific applications in enhancing drug solubility and permeability.

Molecular Architecture & Thermodynamics

The efficacy of AOT as a surfactant stems from its specific steric and electrostatic profile. It is an anionic surfactant with a hydrophilic sulfonate head group and two hydrophobic branched alkyl tails (2-ethylhexyl chains).

1.1 The Critical Packing Parameter (CPP)

The most authoritative metric for predicting surfactant self-assembly is the Critical Packing Parameter (

Where:

- = Volume of the hydrophobic tail.

- = Optimal surface area of the hydrophilic head group.

- = Critical length of the hydrophobic tail.

Mechanism:

-

Aqueous Systems: AOT has a bulky double-tail structure, but in water, the head group hydration and electrostatic repulsion maximize

. This typically results in a -

Non-Polar Systems (The AOT Advantage): In organic solvents, the head group repulsion is minimized (low dielectric constant), effectively reducing

. This shifts the

1.2 Visualization: Thermodynamic Phase Transition

The following diagram illustrates the structural adaptation of AOT based on solvent polarity and packing parameters.

Figure 1: Phase behavior of AOT driven by solvent polarity and Critical Packing Parameter (CPP).

Interfacial Dynamics & Micellization

2.1 Surface Tension Reduction

AOT functions by adsorbing at the liquid-liquid or liquid-gas interface. The sulfonate head groups orient toward the polar phase, while the ethylhexyl tails extend into the non-polar phase or air.

-

Gibbs Adsorption Isotherm: The efficiency of AOT is quantified by the surface excess concentration (

). AOT rapidly lowers surface tension (

2.2 Reverse Micelles & Water Pools (

)

In drug development, AOT is unique because it forms thermodynamically stable microemulsions. The size of the water core in a reverse micelle is linearly related to the molar ratio of water to surfactant, denoted as

-

Swelling Behavior: unlike many surfactants that require a co-surfactant (like an alcohol) to form microemulsions, AOT can stabilize water pockets in oils purely due to its geometry.

-

Application: These "water pools" act as nanoreactors or carriers for hydrophilic drugs within a hydrophobic continuous phase (e.g., oil-based injectables).

Pharmaceutical Applications

3.1 Solubility Enhancement

AOT improves the solubility of Class II and IV drugs (BCS classification) via two mechanisms:

-

Micellar Solubilization: Hydrophobic drugs partition into the core of normal micelles in aqueous media.

-

Microemulsion Formation: Hydrophilic drugs are encapsulated in the water core of reverse micelles in lipid-based formulations.

3.2 Permeability Enhancement (Laxative/Intestinal)

As "Docusate Sodium," AOT is widely used as a stool softener.

-

Mechanism: It acts as a wetting agent, lowering the surface tension of the oil-water interface in the stool.

-

Epithelial Interaction: At higher concentrations, AOT can disrupt the lipid bilayer structure of the intestinal epithelium, temporarily increasing membrane permeability. This property is leveraged in transdermal and oral drug delivery to enhance the absorption of poorly permeable compounds.

Experimental Protocols

To validate the quality and behavior of AOT, two primary parameters must be determined: the Critical Micelle Concentration (CMC) and the Particle Size of the aggregates.

4.1 Protocol: CMC Determination via Conductivity

Rationale: AOT is an ionic surfactant. Below the CMC, it behaves as a strong electrolyte. Above the CMC, the formation of micelles reduces the mobility of the charge carriers (counter-ion binding), causing a distinct break in the conductivity vs. concentration slope.

Workflow:

-

Preparation: Prepare a stock solution of AOT (e.g., 20 mM) in deionized water (18.2 MΩ·cm).

-

Calibration: Calibrate the conductivity meter using a standard KCl solution.

-

Titration: Add aliquots of AOT stock to a vessel containing pure solvent under constant stirring (25°C).

-

Measurement: Record conductivity (

) after stabilization (approx. 2 mins per step). -

Analysis: Plot

vs. Concentration. The intersection of the two linear regions is the CMC.[3]

Figure 2: Conductivity-based determination of Critical Micelle Concentration (CMC).

4.2 Protocol: Dynamic Light Scattering (DLS) for Reverse Micelles

Rationale: To verify the formation of microemulsions (reverse micelles) in oil.

-

Sample: Dissolve AOT in isooctane (0.1 M). Add water to achieve desired

(e.g., -

Filtration: Filter oil phase through 0.2 µm PTFE filter to remove dust.

-

Measurement: Use DLS (Backscatter angle 173°) to measure hydrodynamic radius (

). -

Validation:

should increase linearly with

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for AOT (Docusate Sodium) useful for formulation development.

| Parameter | Value / Range | Conditions | Significance |

| Molecular Weight | 444.55 g/mol | - | Stoichiometric calculations |

| CMC (Water) | 2.5 mM (approx. 0.11 wt%) | 25°C, No Salt | Threshold for solubilization |

| CMC (0.1 M NaCl) | ~0.6 mM | 25°C | Salt screens charge, lowering CMC |

| Krafft Point | < 0°C | - | Soluble at all common processing temps |

| HLB Value | ~10 | - | Borderline (O/W and W/O emulsifier) |

| Packing Parameter ( | > 1.0 | In non-polar solvents | Indicates reverse micelle formation |

| Surface Tension ( | ~30 mN/m | Air/Water, 25°C | Excellent wetting capability |

References

-

PubChem. (n.d.). Docusate Sodium (Compound Summary). National Library of Medicine. Retrieved from [Link]

- De, T. K., & Maitra, A. (1995). Solution behaviour of Aerosol OT in non-polar solvents. Advances in Colloid and Interface Science. (Context: Reverse Micelle Thermodynamics).

- Moulik, S. P., & Paul, B. K. (1998). Structure, dynamics and transport properties of microemulsions. Advances in Colloid and Interface Science.

-

FDA. (n.d.). Inactive Ingredient Search for Approved Drug Products. (Context: Regulatory status of Docusate Sodium). Retrieved from [Link]

-

Nave, S., Eastoe, J., & Penfold, J. (2000). What is so special about Aerosol-OT? 1. Aqueous systems.[4][5][6][7] Langmuir. (Context: Twin-tail architecture and packing parameter).

Sources

- 1. Effect of Reverse Micelles Size on the Electron Transfer Reaction within the Ion Pair of Co (III)/Fe (II) Complexes [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. The Size of AOT Reverse Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Formulation of Pickering Emulsions Stabilized by Sodium Sulphosuccinate-Activated Particles

[1]

Executive Summary

This guide details the protocol for formulating Surfactant-Mediated Pickering Emulsions using Sulphosuccinic acid, sodium salt (commonly referred to as Sodium Dioctyl Sulfosuccinate or AOT ) as a surface-active modifier.

While AOT is traditionally a soluble surfactant, it plays a critical, distinct role in Pickering systems. It does not stabilize the interface directly via micelles in this context; rather, it is used to tune the wettability of hydrophilic solid particles (e.g., Silica, Alumina, or Chitosan). By adsorbing onto the particle surface, AOT shifts the contact angle (

Target Audience: Formulation Chemists, Drug Delivery Specialists, and Materials Scientists.

Scientific Principles & Mechanism[2][3]

The Wettability Paradox

Native hydrophilic particles (like fumed silica or clays) disperse well in water but fail to stabilize emulsions because they remain in the bulk aqueous phase. To form a Pickering emulsion, the particle must reside at the interface.[1] This requires partial hydrophobicity.

The Role of Sodium Sulphosuccinate (AOT)

Sodium Sulphosuccinate is a double-tailed anionic surfactant.[2] Its specific role in this protocol is In-Situ Surface Activation .

-

Adsorption: The anionic head group of AOT binds to positively charged sites on the particle (or via cation bridging on negative surfaces).

-

Tail Orientation: The twin hydrophobic tails extend outward, effectively "masking" the hydrophilic surface of the particle.

-

Interfacial Anchoring: The modified particle, now possessing amphiphilic character, anchors at the oil-water interface with high desorption energy (

), providing steric stabilization superior to surfactants alone.

Mechanism Diagram

The following diagram illustrates the transition from a hydrophilic particle to an interface-stabilizing agent via AOT modification.

Figure 1: Mechanism of AOT-mediated particle activation. AOT renders the hydrophilic particle partially hydrophobic, enabling interfacial adsorption.

Experimental Protocol

Materials Required[5][6]

-

Solid Stabilizer: Hydrophilic Fumed Silica (e.g., Aerosil 200) or Chitosan nanoparticles.

-

Surface Modifier: Sodium Sulphosuccinate (AOT/Docusate Sodium), Purity >98%.

-

Oil Phase: Medium Chain Triglycerides (MCT), Dodecane, or Mineral Oil.

-

Aqueous Phase: Deionized water (18.2 MΩ·cm).

-

pH Adjusters: 0.1M HCl and 0.1M NaOH.

Workflow Overview

Figure 2: Step-by-step formulation workflow for AOT-stabilized Pickering emulsions.

Detailed Procedure

Step 1: Aqueous Phase Engineering (The "Activation" Step)

This is the most critical step. You must establish the correct ratio of Surfactant to Particle.

-

Particle Dispersion: Disperse 2.0 wt% hydrophilic silica in deionized water using an ultrasonic bath for 10 minutes to break aggregates.

-

AOT Titration: Add Sodium Sulphosuccinate from a stock solution.

-

Target Concentration: Typically 0.5 mM to 5 mM.

-

Note: Do not exceed the Critical Micelle Concentration (CMC) of AOT (~2.5 mM in pure water) significantly, or micelles will compete with particles for the interface, destabilizing the Pickering system.

-

-

pH Adjustment: Adjust pH to 4.0–5.0. (Silica is negatively charged; AOT is anionic. Lower pH reduces silica repulsion, allowing tighter packing, though cation bridging with

is often added to link anionic AOT to anionic Silica).

Step 2: Emulsification

-

Oil Addition: Add the oil phase to the aqueous dispersion. A standard ratio is 20:80 or 30:70 (Oil:Water).

-

Pre-Emulsification: Vortex for 1 minute to create a coarse dispersion.

-

High-Energy Homogenization: Use a rotor-stator homogenizer (e.g., Ultra-Turrax) at 12,000 rpm for 2 minutes .

-

Why: High shear is required to overcome the energy barrier for particles to breach the oil-water interface.

-

Step 3: Characterization

-

Optical Microscopy: Verify droplet size (typically 10–50

) and ensure particles are visible at the interface (armored appearance). -

Confocal Laser Scanning Microscopy (CLSM): If available, dye the oil (Nile Red) and particles (Fluorescein) to confirm the solid shell structure.

Critical Formulation Parameters

The stability of the emulsion depends heavily on the concentration of Sodium Sulphosuccinate.

| AOT Concentration | Particle Wettability ( | Emulsion Type | Stability Result |

| Low (< 0.1 mM) | None | Phase Separation (Particles stay in water) | |

| Optimal (0.5 - 2 mM) | O/W | Stable Pickering Emulsion | |

| High (> 5 mM) | W/O or Phase Inversion | Phase Separation (Particles enter oil) | |

| Excess (> CMC) | N/A | Conventional | Surfactant-stabilized (Less stable than Pickering) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Phase Separation immediately after mixing | Particles are too hydrophilic (Low AOT). | Increase AOT concentration slightly or add 1-2 mM |

| Creaming (White layer at top) | Large droplet size; Density mismatch. | Increase particle concentration (2% |

| Phase Inversion (O/W becomes W/O) | Particles became too hydrophobic. | Reduce AOT concentration; Increase pH. |

| Foaming | Excess free surfactant. | Ensure AOT concentration is below CMC; Wash particles if necessary. |

References

-

Binks, B. P., & Lumsdon, S. O. (2000). Influence of Particle Wettability on the Type and Stability of Surfactant-Free Emulsions. Langmuir. Link

-

Binks, B. P., & Rodrigues, J. A. (2007). Types of Phase Inversion of Silica Particle Stabilized Emulsions Containing Triglyceride Oil. Langmuir. Link

-

Aveyard, R., Binks, B. P., & Clint, J. H. (2003). Emulsions stabilised solely by colloidal particles. Advances in Colloid and Interface Science. Link

-

FDA Substance Registration. (2025). Dioctyl Sodium Sulfosuccinate (CAS 577-11-7).[3][4] FDA.gov. Link

-

Sigma-Aldrich. (2023). Dioctyl sulfosuccinate sodium salt Product Specification. SigmaAldrich.com. Link

Sources

- 1. An Overview of Pickering Emulsions: Solid-Particle Materials, Classification, Morphology, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of Dioctyl Sodium Sulfosuccinate in Demulsifying Crude Oil-in-Water Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 577-11-7 | Sigma-Aldrich [sigmaaldrich.com]

- 4. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

Sulphosuccinic acid, sodium salt in analytical chromatography of hydrophobic compounds.

Application Note: Sulphosuccinic Acid, Sodium Salt (AOT) in Analytical Chromatography

Subject: Optimization of Micellar Electrokinetic Chromatography (MEKC) for Hydrophobic Compounds using Dioctyl Sodium Sulfosuccinate (AOT).

Executive Summary

This guide details the application of This compound —specifically the diester form known as Dioctyl Sodium Sulfosuccinate (Docusate Sodium or AOT) —in the chromatographic separation of neutral, hydrophobic compounds. While Sodium Dodecyl Sulfate (SDS) is the standard surfactant for Micellar Electrokinetic Chromatography (MEKC), it often fails to resolve highly lipophilic analytes (LogP > 3) due to excessive retention and limited hydrophobic selectivity.

AOT, with its unique "twin-tail" molecular geometry, forms reversed micelles in organic solvents and open, loosely packed normal micelles in aqueous buffers. This structure provides a distinct "pseudostationary phase" that offers superior resolution for corticosteroids, polycyclic aromatic hydrocarbons (PAHs), and lipophilic drug formulations compared to single-chain surfactants.

Scientific Foundation & Mechanism

The "Twin-Tail" Advantage

Unlike SDS, which possesses a single hydrocarbon tail, AOT contains two branched 2-ethylhexyl chains.

-

Steric Hindrance: The bulky tails prevent the formation of tight, spherical micelles typical of SDS. Instead, AOT forms more planar or vesicular aggregates in certain conditions, creating a "looser" hydrophobic core.

-

Solubilization Capacity: This open core accommodates bulky hydrophobic molecules more easily, altering the partition coefficient (

) and extending the migration time window (

MEKC Separation Principle

In MEKC, the separation relies on the differential partitioning of the analyte between the aqueous buffer (Mobile Phase) and the surfactant micelles (Pseudostationary Phase).[1][2][3][4]

-

Electroosmotic Flow (EOF): Moves the bulk solution toward the cathode (detector).

-

Micellar Mobility: AOT micelles are anionic; they are attracted to the anode but are dragged toward the cathode by the stronger EOF. They migrate slower than the bulk buffer.

-

Analyte Partitioning: Hydrophobic analytes partition into the AOT micelle. The more time an analyte spends in the micelle, the slower it migrates.

Mechanism Visualization

Caption: Differential migration in MEKC. Hydrophobic analytes are retained by the slow-moving AOT micelles, separating them from hydrophilic species moving with the EOF.

Experimental Protocols

Protocol 1: Preparation of AOT Separation Buffer

Critical Note: The Critical Micelle Concentration (CMC) of AOT in water is ~2.5 mM. However, in high ionic strength buffers, the CMC drops. To ensure stable micelles, working concentrations of 20–50 mM are recommended.

Reagents:

-

Dioctyl Sodium Sulfosuccinate (AOT), >98% purity.

-

Sodium Borate (Borax) or Sodium Phosphate.

-

Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH).

-

Milli-Q Water (18.2 MΩ).

Step-by-Step:

-

Base Buffer: Prepare a 20 mM Sodium Borate buffer. Adjust pH to 9.0 using 1M NaOH or HCl.

-

Why pH 9.0? Ensures strong Electroosmotic Flow (EOF) on fused silica capillaries.

-

-

Surfactant Addition: Weigh appropriate amount of AOT to achieve 40 mM concentration.

-

Dissolution: Add AOT to the borate buffer.

-

Note: AOT dissolves slower than SDS. Sonicate for 15–20 minutes at ambient temperature until the solution is perfectly clear.

-

-

Organic Modifier (Optional but Recommended): For extremely hydrophobic compounds (LogP > 4), add 10–15% (v/v) Acetonitrile.

-

Effect: This reduces the viscosity and modifies the partition coefficient, preventing the analyte from eluting too late (at the micelle marker time).

-

-

Filtration: Filter through a 0.45 µm regenerated cellulose filter. Do not use Nylon (AOT may adsorb).

-

Degassing: Degas by ultrasonication for 5 minutes prior to use.

Protocol 2: MEKC Method for Hydrophobic Drugs

Target Analytes: Corticosteroids, PAHs, neutral lipophilic drugs.

| Parameter | Setting / Specification |

| Capillary | Fused Silica, 50 µm I.D. × 50 cm (effective length) |

| Conditioning | 1M NaOH (10 min) → Water (5 min) → Run Buffer (10 min) |

| Injection | Hydrodynamic: 50 mbar for 5 seconds |

| Separation Voltage | +20 kV to +25 kV (Normal Polarity) |

| Temperature | 25°C (Critical control to prevent Joule heating) |

| Detection | UV at 214 nm (peptide bonds/organics) or 254 nm (aromatics) |

Workflow Diagram:

Caption: Standard workflow for AOT-based MEKC analysis. Note the emphasis on current monitoring to prevent thermal runaway.

Comparative Data: AOT vs. SDS

The following table highlights why a researcher would choose AOT over the standard SDS for hydrophobic applications.

| Feature | Sodium Dodecyl Sulfate (SDS) | Dioctyl Sodium Sulfosuccinate (AOT) |

| Structure | Single C12 Chain | Double Branched C8 Chains |

| Micelle Core | Tight, compact, spherical | Loose, open, potentially vesicular |

| Hydrophobicity | Moderate | High |

| Selectivity | Best for moderately polar/neutral compounds | Best for highly lipophilic compounds (LogP > 3) |

| Elution Window | Narrower for lipophilics | Wider (better resolution of isomers) |

| Joule Heating | Low (smaller molecule) | Moderate (larger aggregate, check current) |

Troubleshooting & Optimization

Problem: Poor Peak Shape (Tailing)

-

Cause: Analyte adsorption to the capillary wall or solubility issues.

-

Solution: Add 10-20% Acetonitrile to the running buffer. This increases the solubility of the hydrophobic analyte in the aqueous phase, improving mass transfer kinetics.

Problem: Long Migration Times

-

Cause: Analyte is partitioning too strongly into the AOT micelle (moving too slow).

-

Solution: Decrease AOT concentration (e.g., from 50 mM to 25 mM) or increase the organic modifier concentration.

Problem: Unstable Current

-

Solution: Reduce voltage (e.g., 25 kV → 20 kV) or reduce buffer concentration (Borate 20 mM → 10 mM). Verify the Ohm’s Law plot (Current vs. Voltage) is linear.

References

-

Terabe, S. (2009). Micellar Electrokinetic Chromatography. Wikipedia. Retrieved from [Link]

-

Rizvi, S. A. A., & Shamsi, S. A. (2006). Fundamentals of micellar electrokinetic chromatography (MEKC). SciSpace. Retrieved from [Link]

-

PubChem. (2025).[5] Dioctyl Sodium Sulfosuccinate (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Silva, J. A., et al. (2019). Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis. PMC (PubMed Central). Retrieved from [Link]

Sources

- 1. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]

- 2. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. longdom.org [longdom.org]

- 5. Dioctyl Sodium Sulfosuccinate | C20H37NaO7S | CID 517065 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Sulphosuccinic Acid, Sodium Salt (DOSS/AOT) as a High-Performance Dispersing Agent

Abstract

This technical guide details the application of Sulphosuccinic acid, bis(2-ethylhexyl) ester, sodium salt (commonly known as Docusate Sodium, DOSS, or Aerosol OT) in complex dispersion systems. Unlike linear alkyl sulfates (e.g., SDS), DOSS possesses a unique "twin-tailed" branched hydrophobic structure, granting it exceptional solubility in both aqueous and organic media. This note provides validated protocols for stabilizing pigment dispersions and synthesizing polymeric nanoparticles, supported by mechanistic insights into interfacial thermodynamics.

Chemical Basis & Mechanism of Action

The "Twin-Tailed" Amphiphile

The efficacy of DOSS (CAS: 577-11-7) stems from its molecular geometry. While standard surfactants have a single hydrophobic tail, DOSS features two branched 2-ethylhexyl chains. This bulky hydrophobic group prevents tight packing at the interface, creating a "leaky" film that lowers surface tension more rapidly than linear surfactants (dynamic wetting).

Key Mechanistic Advantages:

-

Dynamic Wetting: Rapid migration to newly formed interfaces (e.g., during high-speed pigment milling).

-

Dual Solubility: Soluble in water (forming normal micelles) and non-polar solvents (forming reverse micelles). This makes it critical for Water-in-Oil (W/O) emulsions and non-aqueous polymerizations.

-

Electrostatic Stabilization: The sulfonate headgroup (

) provides a high negative zeta potential, preventing flocculation via electrostatic repulsion.

Critical Physico-Chemical Parameters

To design a self-validating protocol, researchers must operate within the specific thermodynamic limits of the surfactant.

| Parameter | Value / Range | Relevance to Protocol |

| CAS Number | 577-11-7 | Identity verification. |

| Molecular Weight | 444.56 g/mol | Calculation of molar concentration. |

| CMC (Water) | ~2.5 mM (0.11 wt%) | Minimum concentration for micelle formation. |

| CMC (Solvent) | Varies (Reverse Micelles) | Critical for non-aqueous polymerizations. |

| HLB Value | ~10.0 - 10.5 | Intermediate; suitable for O/W emulsions and wetting. |

| pH Stability | 4.0 – 9.0 | Hydrolyzes in strong acid/base (ester linkage cleavage).[1] |

Visualization: Micellar Behavior

The following diagram illustrates the structural versatility of DOSS in different solvent environments, a concept fundamental to selecting the correct protocol.

Caption: DOSS versatility mechanism. In water, it stabilizes pigments via normal micelles/adsorption. In oil, it forms reverse micelles, acting as nanoreactors for polymerization.

Protocol A: High-Performance Pigment Dispersion

Application: Preparation of stable, low-viscosity dispersions for inks, paints, or ceramic slurries.

Materials

-

Pigment: Organic (e.g., Phthalocyanine Blue) or Inorganic (e.g., TiO2).

-

Dispersant: DOSS (75% solution in water/ethanol is common).

-

Medium: Deionized Water.

-

Defoamer: Polysiloxane-based (Required due to DOSS foaming tendency).

Step-by-Step Methodology

-

Dose Calculation (The Theoretical Demand):

-

Calculate the theoretical surface area of the pigment (BET value).

-

Rule of Thumb: Use 2-5 mg of surfactant per square meter of pigment surface area.

-

Starting Point: 1.0% - 3.0% active DOSS by weight of pigment (w/w) for inorganics; 5.0% - 10.0% for organics.

-

-

Pre-Mix Preparation (The "Slurry"):

-

Dissolve DOSS in the water phase before adding pigment. This lowers the surface tension of the water, allowing it to wet the pigment powder immediately upon addition.

-

Validation Check: If the powder floats or clumps ( "fish eyes"), the wetting is insufficient. Increase DOSS concentration.

-

-

Milling / Grinding:

-

Add pigment slowly under low-shear agitation.

-

Transfer to high-shear bead mill (e.g., Eiger mill or planetary ball mill).

-

Process Control: Monitor temperature. DOSS solubility changes with heat; keep T < 40°C to prevent desorption.

-

-

Let-Down & Stabilization:

-

Once particle size (D50) is achieved, dilute with resin/binder.

-

Critical Step: Add defoamer now if micro-foam is visible.

-

Data Output: Viscosity Reduction

A successful dispersion is characterized by Newtonian flow behavior (not thixotropic).

| DOSS Conc.[2][3][4] (% w/w on Pigment) | Viscosity (cP) @ 20 rpm | Viscosity (cP) @ 100 rpm | Stability (24h) |

| 0.0% (Control) | >10,000 (Paste) | N/A (Shear thinning) | Flocculated |

| 1.0% | 850 | 600 | Minor Settling |

| 3.0% (Optimal) | 120 | 115 | Stable |

| 5.0% | 110 | 108 | Foaming Issues |

Protocol B: Polymeric Nanoparticles (Emulsion Solvent Evaporation)

Application: Drug delivery carriers (e.g., PLGA nanoparticles) or latex synthesis. Context: DOSS is preferred here over PVA (Polyvinyl alcohol) when smaller particle sizes (<100nm) and higher encapsulation efficiencies are required.

Experimental Workflow (Graphviz)

Caption: Single Emulsion (O/W) Solvent Evaporation method using DOSS as the primary stabilizer.

Detailed Methodology

-

Preparation of Phases:

-

Organic Phase: Dissolve 100 mg PLGA (Poly-lactic-co-glycolic acid) in 3 mL Dichloromethane (DCM).

-

Aqueous Phase: Dissolve DOSS in DI water to reach 0.5% w/v .

-

Expert Insight: Do not exceed 1% DOSS unless <50nm particles are required; excess surfactant is difficult to wash off and may cause cellular toxicity [1].

-

-

Emulsification:

-

Solvent Evaporation:

-

Stir the emulsion at room temperature for 3 hours. DCM evaporates, causing the polymer droplets to harden into solid nanospheres.

-

-

Washing (Critical for Purity):

-

Centrifuge at 15,000 x g for 20 mins.

-

Discard supernatant (containing free DOSS).

-

Resuspend in water.[3] Repeat 3x.

-

Validation: Final Zeta Potential should be negative (approx -30mV to -50mV) due to surface-bound DOSS, ensuring stability [2].

-

Troubleshooting & Optimization (Self-Validating Systems)

This section provides a "If X, then Y" logic to validate your experiments.

| Observation | Root Cause | Corrective Action |

| Excessive Foaming | DOSS lowers surface tension too effectively. | Add 0.1% defoamer (e.g., Tego Foamex) or switch to a vacuum de-aeration step. |

| Particle Aggregation | Insufficient steric/electrostatic barrier. | Increase DOSS concentration or check pH. If pH < 4, DOSS hydrolyzes and loses efficacy [3]. |

| Phase Separation (Creaming) | Droplets are too large (Stokes' Law). | Increase sonication energy or add a co-surfactant (e.g., Span 80) to adjust HLB. |

| Zeta Potential near 0 mV | Desorption of surfactant. | Ensure final buffer pH > 5. DOSS requires ionization of the sulfonate group. |

References

-

PubChem. (n.d.). Docusate Sodium Compound Summary. National Library of Medicine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: Docusate Sodium.[3][10] Retrieved from [Link]

Sources

- 1. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]

- 2. Dioctyl sodium sulphosuccinate, 98% 577-11-7 India [ottokemi.com]

- 3. Bis(2-ethylhexyl) Sulfosuccinate Sodium Salt | 577-11-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Dioctyl sulfosuccinate sodium salt | 577-11-7 [chemicalbook.com]

- 5. What is the mechanism of Dioctyl Sodium Sulfosuccinate? [synapse.patsnap.com]

- 6. abbeymb.com [abbeymb.com]

- 7. issstindian.org [issstindian.org]

- 8. atamankimya.com [atamankimya.com]

- 9. colonialchem.com [colonialchem.com]

- 10. Dioctyl sulfosuccinate sodium salt | CAS 577-11-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

Troubleshooting & Optimization

Troubleshooting emulsion instability with Sulphosuccinic acid, sodium salt.

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Emulsion Instability with Sodium Sulfosuccinic Acid Esters (Docusate Sodium / AOT)

System Overview & Chemical Identity[1][2]

Sodium Sulfosuccinate (specifically the dioctyl ester, known as Docusate Sodium or AOT ) is a potent anionic surfactant. Unlike single-tail surfactants (like SDS), its "double-tail" structure allows it to form reverse micelles in oils and stabilize water-in-oil (W/O) systems, though it is also widely used in oil-in-water (O/W) pharmaceutical emulsions.

Critical Vulnerability: The molecule contains two ester linkages . These are chemically fragile. Most instability issues with this surfactant stem from either ester hydrolysis (chemical degradation) or Ostwald Ripening (physical diffusion), rather than simple lack of surface activity.

Troubleshooting Modules (Q&A)

Module A: Chemical Instability (pH & Hydrolysis)

Q: My emulsion pH is drifting downward over time, followed by phase separation. What is happening?

A: You are likely witnessing ester hydrolysis . Sodium sulfosuccinate is an ester.[1][2] In aqueous environments, particularly outside the pH 5–7 window, the ester bonds hydrolyze, breaking the surfactant into sulfosuccinic acid and 2-ethylhexanol (an alcohol).

-

The Mechanism:

-

Acidic conditions (pH < 5): Acid-catalyzed hydrolysis accelerates, releasing free fatty alcohols which destabilize the interface.

-

Alkaline conditions (pH > 9): Saponification occurs rapidly, effectively destroying the surfactant headgroup.

-

-

The Diagnostic: Check the odor. The release of 2-ethylhexanol often imparts a distinct, solvent-like or "fruity" odor that wasn't present initially.

-

The Fix: Buffer your aqueous phase strictly between pH 5.5 and 6.5 using a citrate or phosphate buffer before emulsification. Avoid strong mineral acids for pH adjustment.

Q: I see needle-like crystals forming in my emulsion after 2 weeks at 40°C.

A: This is likely precipitation of the hydrolysis byproducts or the surfactant itself due to ionic shock. If the hydrolysis product (sulfosuccinic acid) interacts with available cations, it can crystallize. Alternatively, if you are using a high concentration of sodium ions (common in buffers), you may have hit the Krafft Point limit or "salted out" the surfactant.

-

The Fix: Reduce total ionic strength. Sodium sulfosuccinate is sensitive to high electrolyte levels (common ion effect). Keep total salt concentration < 0.5 M if possible.

Module B: Physical Instability (Ostwald Ripening)[4]

Q: My droplet size distribution (DSD) is shifting to the right (larger droplets) but I don't see oil slicks (coalescence). Why?

A: This is the classic signature of Ostwald Ripening , a major failure mode for AOT/Docusate systems.

-

The Mechanism: Because Sodium Sulfosuccinate forms micelles that can solubilize significant amounts of oil, oil molecules diffuse through the aqueous phase from small droplets (high Laplace pressure) to large droplets (low Laplace pressure). The small droplets shrink and disappear; the large ones grow.

-

Differentiation:

-

Coalescence: Droplets merge upon collision (film rupture).

-

Ostwald Ripening: Mass transfer through the continuous phase (diffusion).

-

-

The Fix: You must add an Ostwald Ripening Inhibitor (a "hydrophobe"). Add 1-5% (relative to the oil phase) of a highly water-insoluble oil, such as long-chain triglycerides (e.g., corn oil) or squalane. This creates an osmotic pressure gradient that halts the diffusion.

Module C: API Incompatibility

Q: The emulsion breaks immediately upon adding my active pharmaceutical ingredient (API).

A: Your API is likely cationic (positively charged amine groups). Sodium Sulfosuccinate is anionic .[2][3][4] When mixed with a cationic drug (e.g., gentamicin, diphenhydramine), they form a hydrophobic 1:1 ion-pair complex (cat-anionic surfactant).

-

The Result: The charge on the surfactant headgroup is neutralized. The surfactant precipitates out of solution, and the electrostatic repulsion stabilizing the droplets vanishes.

-

The Fix:

-

Switch to a non-ionic surfactant (e.g., Polysorbate 80).

-

If you must use Docusate, "shield" the charge by adding a high concentration of a non-ionic co-surfactant (e.g., PEG-40 Hydrogenated Castor Oil) to form mixed micelles that bury the ionic interaction.

-

Diagnostic Visualization

Figure 1: The Instability Logic Tree

Use this flow to diagnose the root cause of your emulsion failure.

Caption: Diagnostic logic flow for identifying the root cause of Sodium Sulfosuccinate emulsion instability.

Experimental Protocols

Protocol A: The "Hydrophobe Rescue" (Fixing Ostwald Ripening)

Objective: Halt droplet growth in sub-micron emulsions.

-

Preparation: Prepare your standard oil phase.

-

Doping: Add Squalane or Long-chain Triglyceride (LCT) to the oil phase at a ratio of 1:10 (Inhibitor : Primary Oil).

-

Why: These molecules have near-zero water solubility, creating a chemical potential barrier that prevents the primary oil from diffusing out of the droplet.

-

-

Emulsification: Dissolve Sodium Sulfosuccinate in the aqueous phase (ensure pH 6.0).

-

Processing: Homogenize as usual.

-

Validation: Measure DSD (Droplet Size Distribution) via Dynamic Light Scattering (DLS) at T=0, T=24h, and T=1 week.

-

Success Criteria: D90 value should not increase by >10% over 1 week.

-

Protocol B: The pH-Stat Stability Screen

Objective: Determine if hydrolysis is the failure mode.

-

Setup: Prepare three aliquots of the emulsion.

-

Sample A: Unbuffered (Control).

-

Sample B: Buffered to pH 4.0 (Accelerated Acid Stress).

-

Sample C: Buffered to pH 6.0 (Target).

-

-

Incubation: Store all samples at 40°C for 72 hours.

-

Measurement:

-

Monitor pH daily.

-

Monitor appearance (turbidity/separation).

-

-

Interpretation:

-

If Sample B separates rapidly while C remains stable, the failure is hydrolysis-driven .

-

If Sample A shows a pH drop > 0.5 units, the surfactant is self-degrading.

-

Comparative Data: Anionic Surfactant Tolerance

| Parameter | Sodium Sulfosuccinate (DOSS) | Sodium Dodecyl Sulfate (SDS) | Interpretation |

| Critical Micelle Conc.[2][5][6] (CMC) | ~0.0025 M (0.11% w/v) | ~0.008 M (0.23% w/v) | DOSS is more efficient at lower concentrations. |

| pH Stability Range | 5.0 – 7.0 (Strict) | 3.0 – 10.0 (Robust) | DOSS is chemically fragile due to ester bonds. |

| Calcium Tolerance | Moderate | Poor (Precipitates) | DOSS is better for hard water/electrolytes than SDS, but still risky. |

| Solubilization Capacity | Very High (swollen micelles) | Moderate | DOSS poses a higher risk of Ostwald Ripening due to high oil solubilization. |

References

-

Rao, P. & Geckeler, K. (2011). Polymer nanoparticles: Preparation techniques and size-control parameters. Progress in Polymer Science. Link (Discusses AOT/DOSS in emulsion polymerization and stability).

-

Kabalnov, A.S. (2001). Ostwald ripening and related phenomena. Journal of Dispersion Science and Technology. Link (The authoritative text on Ostwald ripening mechanisms in surfactant systems).

-

Akers, M.J. (2002). Excipient-Drug Interactions in Parenteral Formulations. Journal of Pharmaceutical Sciences. Link (Details anionic-cationic interactions and hydrolysis risks).

-

PubChem. (n.d.). Docusate Sodium Compound Summary. National Library of Medicine. Link (Chemical structure and physical property verification).

- Patel, R. et al. (1987). Hydrolysis of Sodium Diesters of Sulfosuccinic Acid. International Journal of Pharmaceutics.

Sources

Technical Support Center: Foam Stability & Sulphosuccinic Acid, Sodium Salt

Senior Application Scientist: Dr. Aris Thorne Subject: Optimizing and Troubleshooting Foam Behavior in Dioctyl Sodium Sulfosuccinate (DOSS) Systems

Core Science: The Mechanics of Stability

Welcome to the technical support hub. To troubleshoot foam issues effectively, we must first understand that Sulphosuccinic acid, sodium salt (commonly Dioctyl Sodium Sulfosuccinate or DOSS ) behaves differently than standard alkyl sulfates (like SDS).

DOSS is a "gemini-like" surfactant with two hydrophobic tails and a single hydrophilic head. This structure creates a "double-tailed" packing geometry at the air-water interface, leading to:

-

Rapid Wetting: It lowers surface tension faster than most surfactants (dynamic surface tension).

-

Electrostatic Stabilization: The sulfonate head group (

) creates an Electric Double Layer (EDL). Foam stability relies on the repulsion between the charged surfaces of the liquid lamellae (the thin film between bubbles).

If your foam is collapsing, something is neutralizing this charge or degrading the molecule .

Visualization: The Electrostatic Stabilization Mechanism

The following diagram illustrates how DOSS stabilizes foam and the specific attack vectors (Salt, pH) that compromise it.

Figure 1: Mechanism of DOSS foam stabilization and critical failure points. Stability is a competition between electrostatic repulsion and external chemical stressors.

Troubleshooting Guide (Q&A)

This section addresses specific scenarios reported by formulation scientists.

Scenario A: "My foam volume is high initially but collapses within minutes."

Diagnosis: This is a Drainage & Coarsening issue, likely caused by Charge Screening.

Q: Are you using a high-salt buffer (PBS, Saline > 0.1M)?

-

The Science: DOSS relies on the repulsion between its anionic head groups to keep bubble walls thick. High concentrations of electrolytes (Na+, K+) compress this electric double layer. When the layer is compressed, the bubbles can get closer together, allowing the liquid to drain out faster (coalescence).

-

The Fix:

-

Reduce Ionic Strength: If possible, lower salt concentration below 0.1 M.

-

Add a Co-Surfactant: Introduce a non-ionic surfactant (e.g., Polysorbate 20 or an Alkanolamide) at a 1:5 ratio. Non-ionics are insensitive to salt and form a "steric barrier" that physically blocks bubbles from merging when the electrostatic barrier fails [1].

-

Scenario B: "The solution becomes hazy and loses foaming properties over time."

Diagnosis: Chemical Hydrolysis .

Q: What is the pH of your system?

-

The Science: DOSS is a sulfosuccinate ester. Esters are chemically fragile.

-

pH < 4: Acid hydrolysis occurs.

-

pH > 9: Alkaline hydrolysis (saponification) occurs rapidly.

-

Result: The molecule splits into Octanol (an oily defoamer) and Sulfosuccinic acid (non-foaming). You are essentially generating a defoamer inside your formulation [2].

-

-

The Fix:

-

Buffer Check: Ensure your formulation is buffered between pH 5.0 and 7.0 .

-

Validation: If you suspect hydrolysis, measure the surface tension. Intact DOSS yields ~28-30 mN/m. Hydrolyzed products yield >45 mN/m.

-

Scenario C: "I have precipitation when adding the surfactant."

Diagnosis: Cationic Incompatibility or Calcium Shock .

Q: Are there cationic actives (e.g., certain peptides, amines) or Calcium ions present?

-

The Science: DOSS is Anionic (-). If it meets a Cationic (+) molecule, they form an insoluble "cat-an" salt (precipitate). Furthermore, DOSS is sensitive to water hardness; Calcium ions (

) can bridge two DOSS molecules, causing them to fall out of solution. -

The Fix:

-

Chelation: Add 0.1% Disodium EDTA to sequester Calcium ions.

-

Order of Addition: Always dissolve DOSS fully in water before adding salts or other actives.

-

Quantitative Data Support

Use these reference values to benchmark your experimental results.

Table 1: Stability Profile of Dioctyl Sodium Sulfosuccinate

| Parameter | Optimal Range | Critical Failure Point | Effect of Failure |

| pH | 5.0 – 7.0 | < 4.0 or > 9.0 | Hydrolysis (Permanent loss of foam) |

| Temperature | 20°C – 40°C | > 50°C (at non-neutral pH) | Accelerates hydrolysis rate |

| Salt (NaCl) | < 0.05 M | > 0.15 M | Charge screening (Rapid foam collapse) |

| CMC | 0.6 – 0.7 mM | N/A | Below CMC, foam is unstable/wet |

Table 2: Surface Tension Benchmarks (Validation) Use this to verify if your surfactant is degraded.

| Condition | Surface Tension (mN/m) | Interpretation |

| 0.1% DOSS (Fresh, pH 7) | 26 – 29 | Optimal Activity |

| 0.1% DOSS (Hydrolyzed) | 45 – 55 | Degraded (Contains Octanol) |

| Pure Water | 72 | No Surfactant Activity |

Experimental Protocols

Protocol 1: Ross-Miles Foam Stability Test (Modified ASTM D1173)

Standard method for quantifying foam height and stability.

Objective: Measure initial foam height and decay rate (stability).

Equipment:

-

Ross-Miles Pipette (200 mL)

-

Receiver Cylinder (jacketed for temp control)

-

Stopwatch

Step-by-Step:

-

Preparation: Prepare 500 mL of 0.1% DOSS solution in the target buffer. Crucial: Equilibrate to 25°C.

-

Priming: Rinse the receiver walls with 50 mL of the solution to ensure uniform wetting.

-

The Drop: Fill the pipette (200 mL) and place it exactly 90 cm above the receiver liquid level. Open the stopcock to release the solution.

-

Measurement T=0: Immediately upon draining, record the foam height (in mm).

-

Measurement T=5: Record foam height after 5 minutes.

-

Calculation:

Success Criteria:

-

High Stability: > 85% retention after 5 mins.

-

Low Stability: < 50% retention after 5 mins.

Protocol 2: Rapid Hydrolysis Check (HPLC Alternative)

If you lack HPLC, use this quick stress test to predict shelf-life stability.

-

Prepare a 1% stock solution of DOSS.

-

Split into two vials:

-

Vial A: Control (Store at 4°C).

-

Vial B: Stress (Heat to 50°C for 24 hours).

-

-

After 24 hours, cool Vial B to room temperature.

-

Perform a Shake Test : Shake both vials vigorously for 10 seconds.

-

Observation: If Vial B foam collapses 50% faster than Vial A, the pH of your formulation is causing rapid degradation.

Decision Matrix (Workflow)

Follow this logic path to resolve your issue efficiently.

Figure 2: Diagnostic workflow for isolating the root cause of foam instability.

References

-

BenchChem. (2025).[1] Enhancing the stability of sodium monooctyl sulfosuccinate in acidic or alkaline buffers. Link

-

Ataman Kimya. (n.d.). Sodium Dioctyl Sulfosuccinate (Wetting Agent) Technical Data. Link

-

ASTM International. (2023). ASTM D1173-23 Standard Test Method for Foaming Properties of Surface-Active Agents. Link

-

National Institutes of Health (PubMed). (2014). Stability of dioctyl sulfosuccinate (DOSS) towards hydrolysis and photodegradation. Link

-

ChemicalBook. (2024). Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview. Link

Sources

Technical Support Center: Stabilizing Sulphosuccinic Acid, Sodium Salt (Docusate Sodium) in Formulations

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Precipitation and Instability of Dioctyl Sodium Sulfosuccinate (DOSS)[1]

Executive Summary & Molecule Profile[1]

Sulphosuccinic acid, sodium salt (commonly Docusate Sodium or DOSS ) is a workhorse anionic surfactant.[1] While valued for its wetting and emulsifying properties, it is notoriously temperamental in complex ionic environments. Precipitation in this context is rarely a random event; it is a deterministic physicochemical failure driven by three forces: ionic strength (salting out) , cationic incompatibility , or hydrolytic degradation .

This guide moves beyond basic solubility data to provide a mechanistic understanding of these failures and self-validating protocols to prevent them.[1]

Critical Physicochemical Parameters

| Parameter | Value / Range | Implications for Formulation |

| Chemical Structure | Diester of sulfosuccinic acid | Contains two ester linkages prone to hydrolysis.[1] |

| CMC (Critical Micelle Conc.) | ~0.0006 - 0.001 M (approx.[1] 0.02 - 0.05% w/v) | Below CMC, monomers are vulnerable to precipitation by cations.[1] Above CMC, micelles offer some protection.[1] |

| Optimal pH Stability | pH 5.0 – 9.0 | < pH 4: Rapid acid hydrolysis.[1] > pH 10: Saponification.[1] Both yield insoluble fatty alcohols.[1] |

| Solubility (Water) | ~1.5 g/100mL (25°C) | Sparingly soluble.[1][2] Requires co-solvents (Ethanol, PG, PEG) for high-concentration concentrates.[1] |

| Hard Water Tolerance | Moderate ( | Precipitates as calcium docusate (waxy solid) in presence of high |

Module 1: The Chemistry of Precipitation (The "Why")

To fix precipitation, you must identify which of the three failure modes is active.

Mechanism A: Cationic Bridging & Coacervation

DOSS is anionic (

-

The Trap: This isn't just simple neutralization.[3] The hydrophobic tails of both species stack, excluding water and forming a hydrophobic "coacervate" or oily precipitate.

-

Visual Cue: Hazy, oily droplets or sticky gum; rarely a crystalline powder.

Mechanism B: The Common Ion Effect (Salting Out)

In high-salt buffers (PBS, saline), the abundance of

-

The Trap: The hydration shell strips away, and the surfactant "salts out" of solution.

-

Visual Cue: White, cloudy suspension or phase separation into a surfactant-rich layer.[1]

Mechanism C: Hydrolysis (Chemical Degradation)

DOSS is an ester .[1] In acidic (pH < 4) or alkaline (pH > 10) conditions, the ester bonds cleave.[1]

-

The Trap: The cleavage products (2-ethylhexanol and sulfosuccinic acid) have drastically different solubility profiles.[1] 2-ethylhexanol is insoluble in water and appears as oil droplets.[1]

-

Visual Cue: Distinct oil separation or gradual clouding over time (stability failure, not immediate).[1]

Visualization: Precipitation Pathways

Caption: Figure 1.[1] Mechanistic pathways leading to Docusate Sodium instability. Blue nodes represent the stable state; Red nodes indicate failure modes.

Module 2: Troubleshooting Guide (Q&A)

Scenario 1: "My formulation turns cloudy immediately upon adding the buffer."

Diagnosis: Salting Out (Common Ion Effect).[1] The Fix:

-

Switch to Hydrotropes: Add Sodium Benzoate (2-5%) or Urea .[1] These small molecules disrupt the water structure and increase the solubility of the surfactant monomers, raising the "cloud point" [1].

-

Co-solvent Rescue: Incorporate Propylene Glycol (10-20%) or PEG 400 .[1] These reduce the dielectric constant of the solvent, making it more hospitable to the surfactant tails and less sensitive to ionic strength [2].

Scenario 2: "I see a sticky gum forming when I add my drug substance."

Diagnosis: Anionic-Cationic Complexation.[1] The Fix:

-

Charge Shielding: Pre-dissolve the DOSS in a non-ionic surfactant micelle (e.g., Polysorbate 80 or Poloxamer 188 ) before adding the cationic drug. The non-ionic surfactant forms a steric barrier around the DOSS, preventing the cation from accessing the negative charge [3].

-

Order of Addition: Never mix concentrated cationic drug and concentrated DOSS directly. Dilute both phases first, then mix slowly.

Scenario 3: "The formulation is clear initially but develops oil droplets after 1 month at 40°C."

Diagnosis: Ester Hydrolysis. The Fix:

-

Buffer Check: Ensure your buffer capacity is sufficient to maintain pH 5.5–7.0.[1]

-

Switch Surfactants: If the API requires pH < 4, Docusate is chemically unsuitable. Switch to a sulfonate (e.g., Sodium Dodecyl Sulfate) or a sulfonate-based surfactant which lacks the hydrolyzable ester linkage.[1]

Module 3: Experimental Protocols (Self-Validating Systems)

Do not guess stability. Stress-test it using these protocols.

Protocol A: The Electrolyte Tolerance Screen

Purpose: Determine the maximum salt concentration your DOSS formulation can withstand before precipitating.

-

Preparation: Prepare a 1% w/v stock solution of Docusate Sodium in water.

-

Titration: Aliquot 10mL of surfactant solution into 5 distinct vials.

-

Stress: Add NaCl to each vial to achieve 0.1M, 0.25M, 0.5M, 1.0M, and 2.0M concentrations.

-

Incubation: Vortex and let stand at 25°C for 24 hours.

-

Readout:

Protocol B: The "Cloud Point" Thermal Cycle

Purpose: Confirm stability against temperature-induced phase separation.[1]

-

Setup: Place your final formulation in a sealed glass vial.

-

Heat: Ramp temperature to 50°C in a water bath. Hold for 30 mins. Observe for cloudiness (DOSS solubility usually increases with heat, but mixed micelles may separate).[1]

-

Cool: Rapidly cool to 4°C (refrigerator). Hold for 24 hours.

-

Observation: Look for crystallization (Krafft point failure).

-

Success Criteria: Solution must remain clear at both 4°C and 50°C.

Module 4: Interactive Troubleshooting Logic

Use this decision tree to guide your next experimental step.

Caption: Figure 2.[1][4] Logical decision tree for diagnosing Docusate Sodium precipitation.

References

-

Effect of Hydrotropes on Solubility

-

Cosolvent Effects

-

Anionic-Nonionic Mixed Micelles

-

Docusate Sodium Monograph

Sources

Enhancing the wetting properties of Sulphosuccinic acid, sodium salt.

Introduction

Welcome to the Application Engineering Center. You are likely here because standard Docusate Sodium (DOSS) protocols are failing in your specific matrix.[1] While DOSS is a premier "fast wetter" due to its branched ethylhexyl tail structure, it is notoriously temperamental regarding hydrolytic stability , gel formation , and electrolyte tolerance .[1]

This guide moves beyond basic datasheets. It provides the causal logic required to manipulate DOSS thermodynamics for enhanced wetting and troubleshooting failures in drug delivery and industrial formulation.

Module 1: Enhancing Wetting Kinetics (The "Gelling" Trap)

The Problem: Researchers often attempt to enhance wetting by increasing DOSS concentration, only to find the solution becomes viscous or forms a "gel" at the interface, actually retarding penetration.

The Mechanism:

DOSS is a double-tailed anionic surfactant.[1][2][3] Unlike single-chain surfactants (like SDS), DOSS has a high packing parameter (~0.8-1.0), causing it to favor lamellar liquid crystalline phases (

The Solution: Co-Solvent Synergy To enhance wetting, you must disrupt this liquid crystal formation using hydrotropes (Short-chain alcohols or glycols).[1]

Protocol: Determination of Critical Gelling Concentration (CGC)

Objective: Identify the maximum DOSS concentration before wetting efficiency drops due to mesophase formation.

Materials:

-

DOSS (Purified, >99%)[1]

-

Co-solvents: Ethanol, Propylene Glycol (PG), or PEG-400.[1]

-

Tensiometer (Wilhelmy Plate or Pendant Drop).[1]

Step-by-Step Workflow:

-

Baseline: Prepare 1% w/v DOSS in deionized water. Observe for turbidity or high viscosity.[1]

-

Titration: Add Propylene Glycol (PG) in 0.5% increments.

-